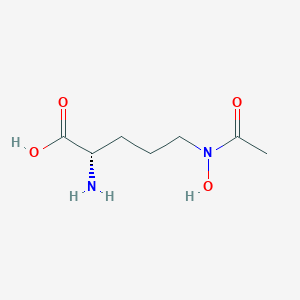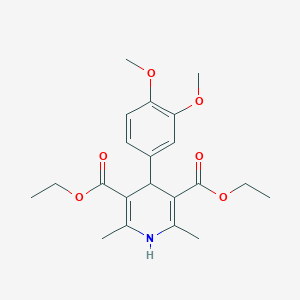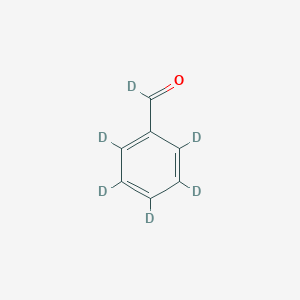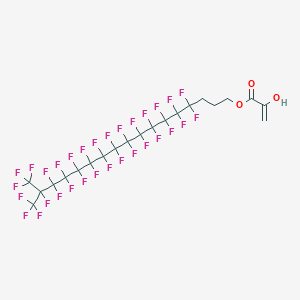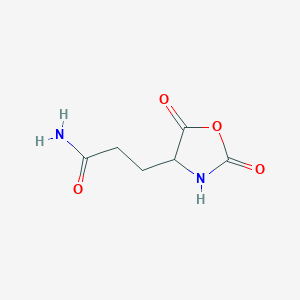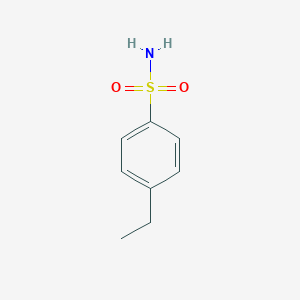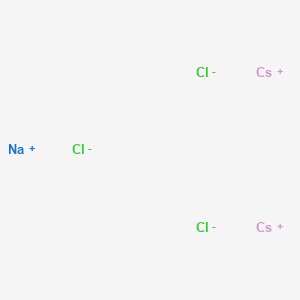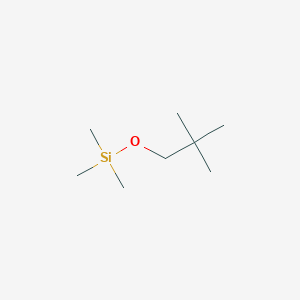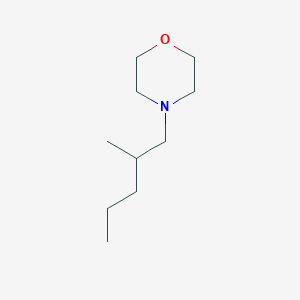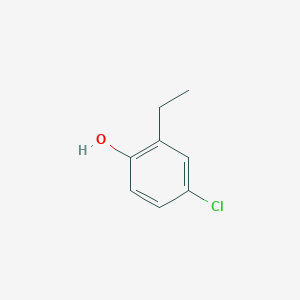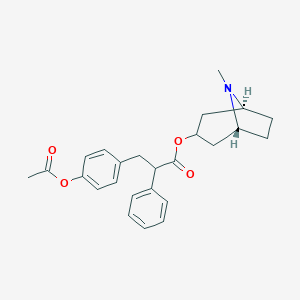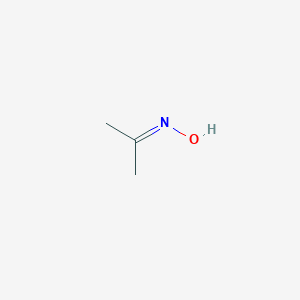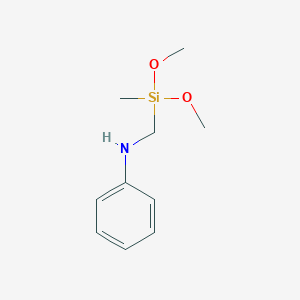
N-((dimetoxi(metil)silil)metil)anilina
Descripción general
Descripción
N-((Dimethoxy(methyl)silyl)methyl)aniline is an organosilicon compound with the molecular formula C10H17NO2Si. It is characterized by the presence of a dimethoxymethylsilyl group attached to a methyl group, which is further connected to an aniline moiety. This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry .
Aplicaciones Científicas De Investigación
N-((Dimethoxy(methyl)silyl)methyl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as a silane coupling agent in the modification of surfaces and materials.
Biology: The compound is employed in the synthesis of bioactive molecules and as a reagent in biochemical assays.
Medicine: It is explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: The compound is utilized in the production of advanced materials, coatings, and adhesives
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-((dimethoxy(methyl)silyl)methyl)aniline typically involves the reaction of aniline with chloromethyl(dimethoxy)methylsilane. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Aniline+Chloromethyl(dimethoxy)methylsilane→N-((Dimethoxy(methyl)silyl)methyl)aniline
Industrial Production Methods: In industrial settings, the production of N-((dimethoxy(methyl)silyl)methyl)aniline involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving purification steps such as distillation or recrystallization .
Análisis De Reacciones Químicas
Types of Reactions: N-((Dimethoxy(methyl)silyl)methyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethoxymethylsilyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products: The major products formed from these reactions include silanol derivatives, silane derivatives, and various substituted aniline compounds .
Mecanismo De Acción
The mechanism of action of N-((dimethoxy(methyl)silyl)methyl)aniline involves its ability to form strong bonds with various substrates through the silane group. This allows it to act as a coupling agent, facilitating the attachment of organic molecules to inorganic surfaces. The molecular targets and pathways involved include the formation of siloxane bonds and interactions with hydroxyl groups on surfaces .
Comparación Con Compuestos Similares
- N-((Trimethoxysilyl)methyl)aniline
- N-((Triethoxysilyl)methyl)aniline
- N-((Dimethylsilyl)methyl)aniline
Comparison: N-((Dimethoxy(methyl)silyl)methyl)aniline is unique due to its specific functional groups, which provide distinct reactivity and applications compared to its analogs. The presence of the dimethoxymethylsilyl group offers a balance between reactivity and stability, making it suitable for a wide range of applications .
Propiedades
IUPAC Name |
N-[[dimethoxy(methyl)silyl]methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2Si/c1-12-14(3,13-2)9-11-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNQFLOSSLHYGLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](C)(CNC1=CC=CC=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10623926 | |
| Record name | N-{[Dimethoxy(methyl)silyl]methyl}aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10623926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17890-10-7 | |
| Record name | N-[(Dimethoxymethylsilyl)methyl]benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17890-10-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-{[Dimethoxy(methyl)silyl]methyl}aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10623926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzenamine, N-[(dimethoxymethylsilyl)methyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.553 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

